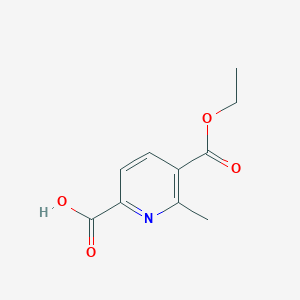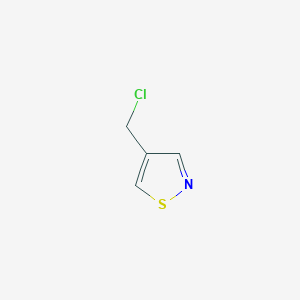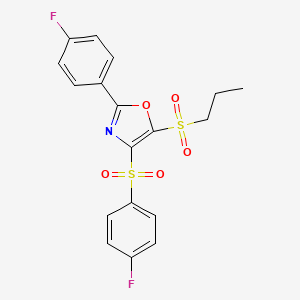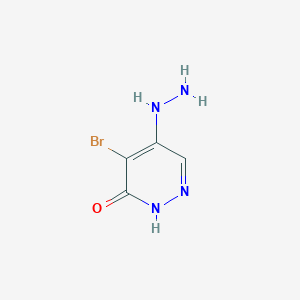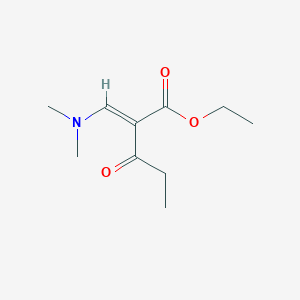
7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as ABX-1431, is a small molecule drug that has shown promising results in treating various neurological disorders. This compound has been extensively studied in recent years due to its potential therapeutic effects on diseases such as Parkinson's, Huntington's, and Alzheimer's.
Mécanisme D'action
7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one acts as an inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors in the brain. This activation has been shown to have a range of therapeutic effects, including reducing inflammation and oxidative stress, improving neuronal function, and reducing the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include reducing inflammation and oxidative stress, improving neuronal function, and reducing the symptoms of neurological disorders. In particular, this compound has been shown to improve motor function in animal models of Parkinson's disease, reduce cognitive deficits in animal models of Alzheimer's disease, and reduce the severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is that it has been extensively studied in preclinical models, with a large body of research supporting its potential therapeutic effects. Additionally, the compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, one limitation of this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the endocannabinoid system and other physiological processes.
Orientations Futures
There are a number of potential future directions for research on 7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is its potential use in combination with other drugs or therapies, such as deep brain stimulation or gene therapy, to enhance its therapeutic effects. Additionally, further research is needed to better understand the molecular mechanisms underlying this compound's effects on the endocannabinoid system and other physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal dosing and administration strategies for this compound.
Applications De Recherche Scientifique
7-(azepan-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have a variety of potential therapeutic applications in neurological disorders. In particular, it has been studied for its ability to modulate the endocannabinoid system, which is involved in a range of physiological processes including pain sensation, appetite regulation, and mood regulation. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
6-(azepan-1-ylsulfonyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14-10-20-13-6-5-11(9-12(13)15-14)21(18,19)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAUCYSTREVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



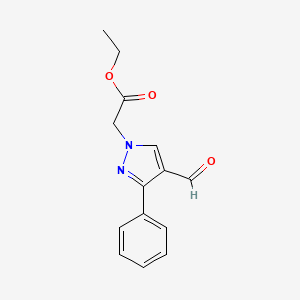

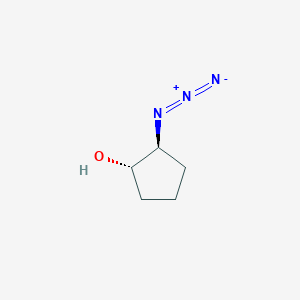
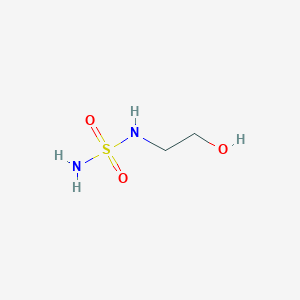

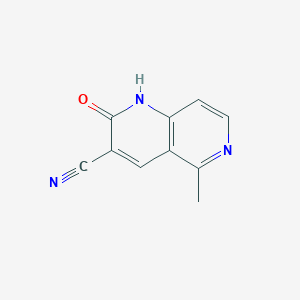
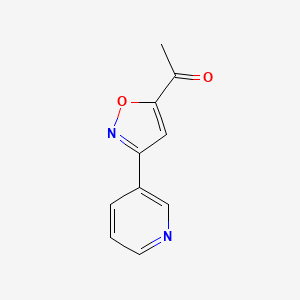
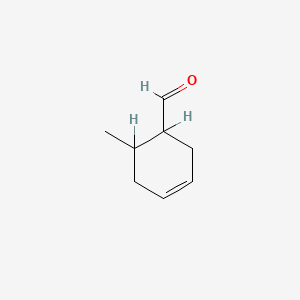
![2-[4-(Carbamoylmethyl)phenoxy]acetic acid](/img/structure/B3388743.png)
